molecular formula C8H9ClN2 B12943120 3-(Azetidin-3-yl)-2-chloropyridine

3-(Azetidin-3-yl)-2-chloropyridine

Cat. No.: B12943120
M. Wt: 168.62 g/mol
InChI Key: AEAGTMBMKHPXGR-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the use of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . This intermediate can then be coupled with 2-chloropyridine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-2-chloropyridine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

AEAGTMBMKHPXGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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